
4-Ethenyl-N,N-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-N,N-dimethylpiperidin-4-amine is an organic compound with the molecular formula C9H18N2. It is a derivative of piperidine, characterized by the presence of an ethenyl group and two methyl groups attached to the nitrogen atom. This compound is known for its versatile reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N,N-dimethylpiperidin-4-amine typically involves the reaction of 4-piperidone with dimethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the dimethylamine attacks the carbonyl carbon of 4-piperidone, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
4-Ethenyl-N,N-dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Ethenyl-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with various molecular targets. The ethenyl group allows for conjugation with other molecules, facilitating the formation of stable complexes. The dimethylamine moiety can act as a nucleophile, participating in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidin-4-amine: Similar in structure but lacks the ethenyl group.
4-Ethyl-N,N-dimethylpiperidin-4-amine: Contains an ethyl group instead of an ethenyl group.
4-Ethynyl-N,N-dimethylpiperidin-4-amine: Features an ethynyl group in place of the ethenyl group.
Uniqueness
4-Ethenyl-N,N-dimethylpiperidin-4-amine is unique due to the presence of the ethenyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-ethenyl-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C9H18N2/c1-4-9(11(2)3)5-7-10-8-6-9/h4,10H,1,5-8H2,2-3H3 |
InChI Key |
KRFLRBHDATYKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCNCC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
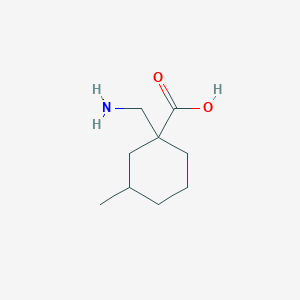
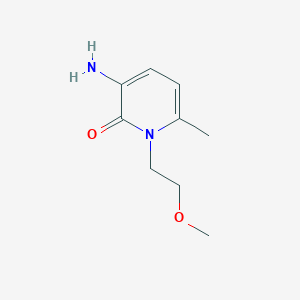
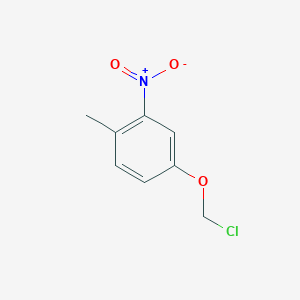
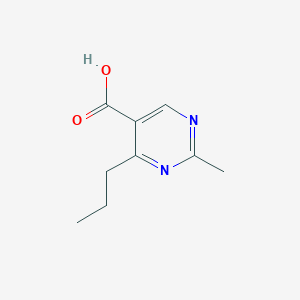

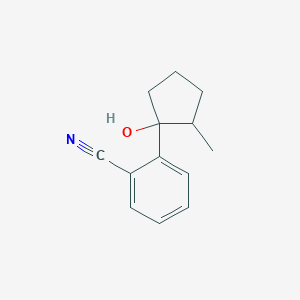
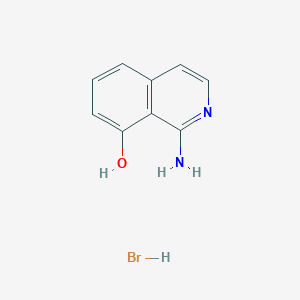
![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)

![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)


